REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11]COCC.[N+](=C)=[N-]>O1CCCC1>[CH3:11][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=1
|
Name
|
( 50 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess diazomethane was subsequently consumed by addition of glacial acetic acid
|
Type
|
CONCENTRATION
|
Details
|
the resultant solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 100 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.01 g | |
YIELD: PERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |